molecular formula C15H11F3N4O2 B2588968 3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1795480-02-2

3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole

カタログ番号: B2588968
CAS番号: 1795480-02-2
分子量: 336.274
InChIキー: NIHOZGMLKXOHOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly for its potential role in modulating immune signaling. This bis-oxadiazole derivative is structurally characterized by a central phenyl ring flanked by two distinct 1,2,4-oxadiazole heterocycles, a scaffold well-known for its metabolic stability and its role as a bioisostere for ester and amide functionalities https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7869660/ . The compound's specific research value is inferred from its structural similarity to published molecules, such as the closely related inhibitor "3-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole", which has been identified as a potent and selective antagonist of the Stimulator of Interferon Genes (STING) protein https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00919 . The STING pathway is a critical component of the innate immune system, and its dysregulation is implicated in autoinflammatory diseases and cancer https://www.nature.com/articles/s41577-020-00464-0 . Consequently, this compound serves as a valuable pharmacological tool for researchers investigating the intricacies of cytosolic DNA sensing, the cGAS-STING pathway, and for exploring novel therapeutic strategies for interferon-driven pathologies and oncology. Its mechanism of action is proposed to involve direct binding to the STING protein, thereby suppressing its palmitoylation and subsequent activation, which ultimately inhibits the downstream production of type I interferons and proinflammatory cytokines https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00919 .

特性

IUPAC Name

3-(cyclopropylmethyl)-5-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c16-15(17,18)14-20-12(22-24-14)9-3-5-10(6-4-9)13-19-11(21-23-13)7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHOZGMLKXOHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NOC(=N2)C3=CC=C(C=C3)C4=NOC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the following steps:

  • Formation of 1,2,4-Oxadiazole Ring:

    • Starting materials: Aromatic nitrile and hydroxylamine hydrochloride.

    • Reaction: Cyclization in the presence of base.

  • Substitution Reactions:

    • Introduce the cyclopropylmethyl group using cyclopropylmethyl chloride.

    • Reaction: Nucleophilic substitution in the presence of a suitable base.

化学反応の分析

3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions:

  • Oxidation:

    • Can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction:

    • Reduction using reducing agents like lithium aluminum hydride.

  • Substitution:

    • Can undergo nucleophilic substitution in the presence of suitable nucleophiles.

  • Common Reagents:

    • Strong bases, oxidizing agents, reducing agents, and nucleophiles.

科学的研究の応用

3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole has a variety of applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Investigated for its potential use as a drug candidate or in drug delivery systems.

  • Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism by which this compound exerts its effects depends on its target application:

  • Molecular Targets: Enzymes, receptors, or cellular pathways specific to its biological activity.

  • Pathways Involved: Inhibits or activates specific biochemical pathways, altering cellular functions.

類似化合物との比較

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity Synthesis Yield Reference
Target Compound Bis-oxadiazole; cyclopropylmethyl, -CF₃ C₁₆H₁₂F₃N₅O₂ 363.30 Not explicitly reported (potential enzyme inhibition) Not specified
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (3z) Piperidinyl, -CF₃ C₁₉H₂₁F₃N₄O 378.39 Not reported 99%
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Pyrazole, cyclopropyl, -CF₃ C₁₅H₁₁F₃N₄O 320.27 Not reported Not specified
4-(3-(4-(4-(Trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Phenolic -OH, phenoxy-CF₃ C₂₁H₁₂F₃N₂O₃ 406.33 Penicillin-binding protein inhibitor (Gram-positive bacteria) 70%
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Thienyl, dual -CF₃ C₂₀H₁₀F₆N₂OS 440.37 S1PR1 agonist (SEW2871 analogue) 95%
3-Chloromethyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Chloromethyl, -CF₃ C₁₁H₇ClF₃N₃O 289.64 Not reported Not specified
Key Observations:
  • Structural Diversity : Replacing one oxadiazole ring with pyrazole (), piperidine (), or thiophene () alters electronic properties and binding interactions.
  • Trifluoromethyl Group : Ubiquitous in analogues (), it enhances metabolic stability and hydrophobicity.
  • Synthetic Efficiency : High yields (e.g., 99% for compound 3z ) suggest robust protocols for oxadiazole formation.

生物活性

The compound 3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole , identified by its CAS number 1795480-02-2 , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H11F3N4O2C_{15}H_{11}F_3N_4O_2, with a molecular weight of 336.27 g/mol . The presence of the trifluoromethyl group and the oxadiazole moieties suggests potential interactions with biological targets that could lead to various therapeutic effects.

Antitumor Activity

Recent studies have indicated that compounds with oxadiazole structures exhibit significant antitumor properties. Specifically, derivatives similar to the compound have shown selective cytotoxic effects against various cancer cell lines. For instance, a related oxadiazole compound demonstrated activity against MDA-MB-231 breast cancer cells by inducing apoptosis without affecting normal keratinocytes .

CompoundCell LineIC50 (µM)Mechanism of Action
Oxadiazole DerivativeMDA-MB-23110.19Induces apoptosis via CDK inhibition
Related CompoundBT-5493.56Disrupts cell cycle proteins

Anti-inflammatory Effects

The compound has potential anti-inflammatory properties as well. Studies suggest that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models. This inhibition is crucial for conditions characterized by chronic inflammation .

The proposed mechanism involves the modulation of signaling pathways associated with inflammation and tumor progression. Specifically, compounds containing oxadiazole rings have been shown to interfere with pathways involving NF-kB and MAPK , which are pivotal in inflammatory responses and cancer cell survival .

Case Studies

  • In Vivo Studies on Antitumor Efficacy
    • A study involving a related oxadiazole compound demonstrated significant tumor growth inhibition in xenograft models of breast cancer. The treatment led to a marked decrease in tumor volume compared to control groups, indicating strong antitumor efficacy .
  • Inflammation Models
    • In animal models of asthma, compounds similar to 3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole significantly reduced airway hyperresponsiveness and eosinophilic inflammation, showcasing their potential as therapeutic agents for respiratory diseases .

Q & A

Q. What synthetic methodologies are effective for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or via Huisgen cycloaddition. For this compound, the cyclopropylmethyl and trifluoromethyl substituents may require tailored conditions:

  • Step 1 : Prepare the amidoxime intermediate by reacting nitriles with hydroxylamine.
  • Step 2 : Cyclize using activated carboxylic acid derivatives (e.g., acyl chlorides) under reflux in anhydrous solvents like THF or DMF.
  • Key Considerations : The electron-withdrawing trifluoromethyl group may necessitate longer reaction times or elevated temperatures to achieve high yields. Cyclopropylmethyl groups can introduce steric hindrance, requiring optimized stoichiometry .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • 1H-NMR :
    • The cyclopropylmethyl group exhibits characteristic splitting patterns (e.g., δ ~0.5–1.5 ppm for cyclopropane protons).
    • Aromatic protons from the phenyl linker appear as a multiplet (δ ~7.2–7.8 ppm).
  • 19F-NMR : The trifluoromethyl group shows a singlet near δ -60 to -65 ppm.
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm the oxadiazole and trifluoromethyl moieties .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Limited solubility in polar solvents (water, ethanol) due to the hydrophobic trifluoromethyl and cyclopropyl groups. Use DMSO or DCM for dissolution.
  • Stability : Stable at room temperature in inert atmospheres but may hydrolyze under acidic/basic conditions. Store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity?

  • DFT Calculations : Optimize the molecular geometry to assess electronic properties (e.g., HOMO-LUMO gaps) and reactivity. The trifluoromethyl group enhances electrophilicity, potentially improving binding to target proteins.
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). The oxadiazole core may act as a hydrogen bond acceptor, while the cyclopropyl group contributes to hydrophobic interactions .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Case Example : If in vitro assays show lower activity than computational predictions:
    • Hypothesis 1 : Poor solubility limits bioavailability. Test solubility enhancers (e.g., cyclodextrins) or pro-drug formulations.
    • Hypothesis 2 : Metabolic instability. Conduct LC-MS studies to identify degradation products or phase I metabolites.
    • Experimental Validation : Use deuterated analogs or fluorinated surrogates to track metabolic pathways .

Q. How can structure-activity relationship (SAR) studies optimize selectivity for a target enzyme?

  • SAR Design :
    • Variant 1 : Replace the cyclopropylmethyl group with bulkier substituents (e.g., adamantyl) to enhance steric selectivity.
    • Variant 2 : Modify the trifluoromethyl position to alter electronic effects.
  • Assay Metrics : Compare IC50 values against off-target enzymes (e.g., CYP450 isoforms) to assess selectivity. Data from similar oxadiazole derivatives suggest that trifluoromethyl groups reduce off-target binding .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
  • Detection : Monitor for byproducts like uncyclized amidoximes (retention time ~8–10 min) or hydrolyzed oxadiazoles.
  • Acceptance Criteria : Impurity levels <0.1% (ICH guidelines) ensure batch reproducibility .

Q. How does the compound’s logP value influence its pharmacokinetic profile?

  • Calculation : Use software like MarvinSuite to estimate logP (~3.5 for this compound), indicating high lipophilicity.
  • Implications :
    • Absorption : Favorable for crossing lipid membranes but may require formulation tweaks (e.g., nanoemulsions).
    • Distribution : High plasma protein binding (predicted >90%) may reduce free drug availability. Validate via equilibrium dialysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。